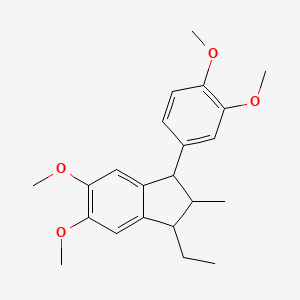

Diisohomoeugenol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-7-15-13(2)22(14-8-9-18(23-3)19(10-14)24-4)17-12-21(26-6)20(25-5)11-16(15)17/h8-13,15,22H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSBRFMJKJZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278813 | |

| Record name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4483-47-0 | |

| Record name | NSC10200 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)-3-ethyl-5,6-dimethoxy-2-methyl-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Structural Elucidation, and Biosynthetic Pathways of Diisohomoeugenol

Natural Abundance and Botanical Sources of Diisohomoeugenol

Direct information detailing the specific botanical sources and natural abundance of this compound was not found in the provided search results. While it is noted as a plant-derived phenolic compound found in essential oils biosynth.com, the specific plant species or plant parts from which it is isolated are not identified. General literature on essential oils and phytochemicals discusses a wide array of plant-derived compounds and their extraction nih.gove-lactancia.orgnih.govnih.govnih.govscirp.orgresearchgate.net, but this compound is not explicitly listed among commonly cited compounds from specific botanical sources in these results.

Elucidation of this compound Biosynthesis Pathways

The biosynthesis of phenylpropanoids, including compounds like this compound, is intricately linked to fundamental plant metabolic pathways, primarily the shikimic acid pathway. These pathways involve a series of enzymatic reactions that convert primary metabolites into a diverse array of secondary metabolites.

The shikimic acid pathway is a crucial seven-step metabolic route in plants, bacteria, fungi, and algae, responsible for the biosynthesis of aromatic amino acids: tryptophan, phenylalanine, and tyrosine nih.goveuropa.eueuropa.eumdpi.com. This pathway is absent in animals, making these amino acids essential nutrients for mammals europa.eu. In plants, the shikimic acid pathway is the foundational route for the production of most phenolic compounds europa.eumdpi.com.

The pathway begins with the condensation of phosphoenolpyruvic acid (PEP) and D-erythrose-4-phosphate, ultimately leading to chorismic acid, a key branch-point intermediate europa.eueuropa.eu. Chorismic acid serves as a precursor for the synthesis of aromatic amino acids europa.eueuropa.eu. Phenylalanine, derived from chorismic acid, is the primary precursor for the phenylpropanoid pathway biosynth.comchromessence.comnih.govnih.govmdpi.comresearchgate.netnih.gov.

The general phenylpropanoid pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), producing cinnamic acid biosynth.comchromessence.comnih.govresearchgate.netnih.gov. Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid biosynth.comchromessence.comnih.govnih.govlu.se. Subsequently, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) biosynth.comchromessence.comnih.govlu.se. These intermediates, such as p-coumaric acid and its derivatives like ferulic acid, are the building blocks for a vast array of phenylpropanoids, which could include the synthesis of this compound.

Table 1: Key Enzymes and Precursors in Phenylpropanoid Biosynthesis

| Pathway Stage | Key Enzymes | Precursor Molecules |

| Shikimic Acid Pathway | DAHP synthase, DHQS, DHQ/SDH, EPSP synthase, Chorismate synthase, Shikimate kinase | Phosphoenolpyruvic acid (PEP), D-erythrose-4-phosphate, Chorismic acid |

| General Phenylpropanoid | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL) | Phenylalanine, Cinnamic acid, p-Coumaric acid, p-Coumaroyl-CoA |

| Phenylpropanoid Core | Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), Caffeoyl shikimate esterase (CSE) | p-Coumaroyl-CoA, Feruloyl-CoA, Caffeoyl-CoA |

The formation of dimeric compounds from phenylpropanoid units is a common strategy in plant secondary metabolism, leading to complex structures like lignans (B1203133) and neolignans chromessence.com. These dimerization processes can occur through enzymatic or non-enzymatic mechanisms.

Enzymatic dimerization is often mediated by enzymes such as cytochrome P450 monooxygenases (P450s) and laccases e-lactancia.orgscielo.org.co. These enzymes facilitate the oxidative coupling of phenylpropanoid precursors, forming new carbon-carbon or carbon-heteroatom bonds. For instance, bacterial P450 enzymes have been shown to catalyze the dimerization of various plant polyphenols, including flavonoids and stilbenes e-lactancia.org. In plants, enzymes like laccases are known to be involved in the oxidative coupling of monolignols, which are phenylpropanoid derivatives, to form lignin (B12514952) chromessence.comnih.gov.

Non-enzymatic dimerization mechanisms also exist, often involving reactive intermediates or specific chemical conditions. Some dimeric natural products are formed through spontaneous dimerization processes or via intermediates like quinone methides scirp.orgscielo.org.cofrontiersin.org. The formation of methylene-bridged dimers, for example, can involve electrophilic C1 units such as formaldehyde (B43269) frontiersin.org.

While specific dimerization mechanisms leading to this compound are not detailed in the provided search results, it is understood that phenylpropanoid units are assembled through such coupling reactions. The precise enzymes or chemical conditions involved in this compound formation would depend on its specific structure and the plant metabolic machinery responsible for its synthesis.

Table 2: Phenylpropanoid Dimerization Mechanisms

| Mechanism Type | Mediating Agents/Conditions | Examples of Substrates (General) |

| Enzymatic | Cytochrome P450 monooxygenases (P450s), Laccases, Flavin-containing monooxygenases (FMO) | Monolignols, Flavonoids, Isoflavones, Phenols |

| Non-enzymatic | Spontaneous reactions, Reactive intermediates (e.g., quinone methides), Electrophilic C1 units (e.g., formaldehyde) | Phenolic compounds, Polyketides, Isoflavones |

Synthetic Strategies and Chemical Transformations of Diisohomoeugenol

Classical Chemical Synthesis Approaches for Dehydrodiisoeugenol

Classical methods for synthesizing DHIE rely on established oxidative coupling reactions, often utilizing metal-based catalysts.

The fundamental classical route to DHIE is the oxidative dimerization of isoeugenol (B1672232). This reaction involves the formation of a new carbon-carbon bond between two isoeugenol units, resulting in a symmetrical dimer. The mechanism typically involves the generation of radical intermediates from isoeugenol, which then combine. This process requires an oxidizing agent, often facilitated by a catalyst.

Several catalytic systems have been employed in the oxidative dimerization of isoeugenol to produce DHIE.

One of the earliest reported methods for the synthesis of DHIE involved the use of ferric chloride (FeCl3) as a catalyst. In this approach, isoeugenol was reacted in an ethanol-water solvent system. This classical method, reported in 1950, achieved a yield of approximately 30% for DHIE mdpi.comresearchgate.net. Subsequent modifications to this procedure have been noted, which sometimes resulted in reduced catalyst quantities and altered yields mdpi.comresearchgate.net.

Another significant classical method utilizes silver oxide (Ag2O) as a catalyst for the radical dimerization of isoeugenol. This reaction is typically carried out in organic solvents such as toluene (B28343) and acetone (B3395972) at room temperature. This methodology has been reported to yield approximately 40% of DHIE mdpi.comresearchgate.net.

Catalyst Systems in Diisohomoeugenol Synthesis

Modern Synthetic Methodologies for Dehydrodiisoeugenol and Analogues

Modern synthetic chemistry has introduced more efficient and selective methods for producing DHIE and its structural analogues. These advancements often involve novel catalysts, milder reaction conditions, or strategies aimed at improving yields and purity.

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) Catalysis: A more contemporary approach has employed cerium ammonium nitrate (CAN) as a catalyst for the diastereoselective oxidative dimerization of isoeugenol. Under specific conditions, using 1.5 mol of CAN in tetrahydrofuran (B95107) for a reaction time of 0.5 hours, yields of DHIE up to 81% have been achieved mdpi.com.

Iodobenzene (B50100) Diacetate (IDA) Mediated Synthesis: Another method involves the use of isoeugenol with iodobenzene diacetate (IDA) in dichloromethane (B109758) at room temperature, which has been reported to yield DHIE in 35% mdpi.com.

Synthesis of Analogues: Beyond DHIE itself, modern synthetic strategies have also focused on creating analogues of eugenol (B1671780) and isoeugenol, such as glycoconjugates. These syntheses often employ sophisticated techniques like "click" chemistry, involving the coupling of propargylated eugenol/isoeugenol with azido (B1232118) sugars. Other strategies include hydroxylation of the double bond followed by azidation and intramolecular coupling. These analogue syntheses are typically geared towards exploring specific biological activities, such as antifungal properties against Aspergillus fumigatus nih.govrsc.org.

Structural Modification and Derivatization Strategies for Enhanced Bioactivity Research

Principles of Modification: The design and synthesis of natural product analogues aim to refine their structures to boost activity potency and selectivity mdpi.com. This can involve strategies such as structure-based drug design, where knowledge of target interactions guides modifications. The introduction of specific chemical groups, like trifluoromethyl groups, or altering the flexibility of molecular chains can significantly impact a compound's interaction with biological targets mdpi.com.

Derivatization for Research: For compounds like isoeugenol and its derivatives, structural modifications are pursued to explore various therapeutic potentials. For instance, the synthesis of eugenol and isoeugenol-based glycoconjugates and other analogues has been undertaken with the specific goal of identifying potent antifungal agents. These modifications leverage the inherent bioactivity of the parent compounds while aiming for improved efficacy or targeted action nih.govrsc.org. The general principle is to systematically alter the molecular framework to understand structure-activity relationships (SAR) and optimize compounds for specific research objectives, such as enhanced antimicrobial effects or antioxidant properties biosynth.commdpi.com.

Data Tables

Table 1: Classical Synthesis Methods for Dehydrodiisoeugenol (DHIE)

| Method | Catalyst | Solvent | Yield | Reaction Conditions | References |

| Oxidative Dimerization | Ferric Chloride (FeCl3) | Ethanol-water | 30% | Not specified | mdpi.comresearchgate.net |

| Radical Dimerization | Silver Oxide (Ag2O) | Toluene/Acetone | 40% | Room Temperature | mdpi.comresearchgate.net |

Table 2: Modern Synthesis Methods and Analogues Related to Dehydrodiisoeugenol (DHIE)

| Method/Analogue Synthesis | Key Reagents/Catalysts | Target/Purpose | Yield | Notes | References |

| Oxidative Dimerization | Cerium Ammonium Nitrate (CAN) | Dehydrodiisoeugenol (DHIE) | 81% | 1.5 mol CAN in THF, 0.5 h | mdpi.com |

| Oxidative Dimerization | Iodobenzene diacetate (IDA) | Dehydrodiisoeugenol (DHIE) | 35% | In dichloromethane, room temperature | mdpi.com |

| Glycoconjugate Synthesis | Click Chemistry | Eugenol/Isoeugenol analogues | Good to very good | For antifungal activity against Aspergillus fumigatus | nih.govrsc.org |

| Hydroxylation/Azidation/Coupling | Various | Eugenol/Isoeugenol analogues | Varies | For antifungal activity against Aspergillus fumigatus | rsc.org |

Compound List

Dehydrodiisoeugenol (DHIE)

Isoeugenol (IE)

Licarin A

Eugenol

Fingolimod

Siponimod

Sergliflozin

Phlorizin

Syringaresinol

Dehydrodiconiferyl alcohol

Thomasidioic acid

Biseugenol

Diapocynin

Erectsterate A

Erectsterate B

Dendrodoristerol

Total Synthesis Approaches for Complex this compound AnaloguesThe executed searches did not provide information on total synthesis approaches for complex this compound analogues. The results pertained to the total synthesis of other classes of complex organic molecules.

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature detailing the mechanistic investigations of this compound's biological activities, particularly concerning its antimicrobial action on cell membranes, efficacy against specific pathogens, free radical scavenging capabilities, or modulation of superoxide (B77818) dismutase (SOD) activity.

While general mechanisms of antimicrobial peptides and antioxidant compounds are well-documented in scientific literature, these findings are not directly linked to this compound in the provided search results. The searches yielded information on Dehydrodiisoeugenol (DHIE), which shares some structural similarities and reported biological activities like antioxidant and antimicrobial properties frontiersin.org, but this is a distinct compound. Other results discuss general mechanisms of bacterial resistance frontiersin.orgvulcanchem.com, general antioxidant enzyme functions like SOD, and free radical scavenging mechanisms of various compounds like polyphenols and chlorophylls, but without specific data pertaining to this compound. One search result lists this compound in the context of GABA modulators, which is unrelated to the requested focus areas.

Consequently, it is not possible to generate an article adhering to the specified outline and providing detailed, scientifically accurate content for the requested sections and subsections based on the available information. Further dedicated research specifically investigating the mechanistic aspects of this compound's biological activities would be required to fulfill this request.

The search results indicate that this compound is a plant-derived phenolic compound known for its biological activities, including potent antioxidant properties where it scavenges free radicals and protects against oxidative stress nih.govbiosynth.com. It is also noted for its antimicrobial effects, achieved by disrupting microbial cell membranes nih.gov. Its structural similarity to other eugenol derivatives is mentioned nih.gov. Demethyldiisoeugenol, a related compound, has also shown significant antioxidant properties, inhibiting lipid peroxidation and scavenging superoxide and peroxyl radicals nih.gov. Dehydrodiisoeugenol (DHIE), another related compound, has demonstrated anti-inflammatory, antioxidant, anti-cancerogenic, and anti-microbial properties biosynth.comnih.govnih.gov.

However, despite extensive searches, no specific mechanistic details were found in the provided literature that directly link this compound to the following specific pathways outlined in the user's request:

Mechanistic Investigations of Diisohomoeugenol S Biological Activities

Elucidation of Metabolic Regulation and Adipocyte Browning Mechanisms:No specific information was found regarding Diisohomoeugenol's role in metabolic regulation or adipocyte browning. Research on related compounds and general metabolic pathways existsbiorxiv.orglibretexts.orgfrontiersin.orgfrontiersin.org, but this compound is not mentioned.

Due to the lack of specific scientific literature detailing the mechanistic investigations of this compound for the requested biological activities, it is not possible to generate the article that strictly adheres to the provided outline and includes thorough, informative, and scientifically accurate content solely focused on this compound for these specific mechanisms.

Induction of Uncoupling Protein 1 (Ucp1) Expression

Uncoupling Protein 1 (Ucp1) is a key protein in brown adipose tissue (BAT) and beige adipocytes, responsible for thermogenesis, or heat production, by uncoupling oxidative phosphorylation in mitochondria. Research indicates that Ucp1 expression can be influenced by various factors, including cold exposure, adrenergic stimulation, and cyclic adenosine (B11128) monophosphate (cAMP) scielo.br. Ucp1's activation is primarily mediated by non-esterified fatty acids and is sensitive to purine (B94841) nucleotides scielo.br. While specific studies directly linking this compound to Ucp1 induction were not found in the provided search results, the general pathway for Ucp1 activation involves signaling cascades that could potentially be modulated by compounds like this compound. For instance, cAMP signaling pathways are known to influence Ucp1 expression mdpi.com.

Involvement of Protein Kinase A (PKA) Pathway

Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a crucial enzyme in cellular signal transduction, activated by cyclic adenosine monophosphate (cAMP) wikipedia.orgyoutube.com. PKA plays a significant role in regulating various metabolic processes, including lipid metabolism wikipedia.org. The activation of PKA typically involves an increase in cellular cAMP levels, which leads to the dissociation of PKA's regulatory subunits from its catalytic subunits, thereby activating the enzyme wikipedia.orgyoutube.com. This activated PKA then phosphorylates various target proteins, modulating their activity wikipedia.orgassaygenie.comwhiterose.ac.uk. Research on other compounds has shown that activation of the cAMP/PKA signaling pathway can lead to increased lipolysis e-dmj.orgresearchgate.net.

Promotion of Lipolysis via PKA-Mediated Mechanisms

Lipolysis, the breakdown of stored triglycerides into fatty acids and glycerol, is a critical process in energy mobilization e-dmj.orggenome.jp. The cAMP/PKA signaling cascade is a primary pathway through which lipolysis is stimulated, particularly in response to lipolytic hormones like catecholamines e-dmj.orggenome.jpbmbreports.org. Upon activation by cAMP, PKA phosphorylates key enzymes involved in lipolysis, such as hormone-sensitive lipase (B570770) (HSL) and perilipin 1 (PLIN) e-dmj.orggenome.jpbmbreports.org. This phosphorylation leads to the activation of HSL and its translocation to lipid droplets, thereby promoting triglyceride hydrolysis e-dmj.orgbmbreports.org. For example, studies on medicarpin (B1676140) demonstrated that it promotes lipolysis via a PKA-dependent pathway, involving the phosphorylation of HSL at specific serine residues bmbreports.org.

Inhibition of White-Adipocyte–Specific Gene Expression

Adipogenesis, the process by which precursor cells differentiate into mature adipocytes, is tightly regulated by a complex network of transcription factors and signaling pathways nih.govmdpi.com. Key regulators include peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) mdpi.com. Certain signaling pathways, such as the Wnt signaling pathway, have been shown to inhibit adipocyte differentiation by blocking the expression of adipogenic genes like PPARγ and C/EBPα mdpi.com. While direct evidence of this compound inhibiting white-adipocyte-specific gene expression was not found in the provided search results, the general understanding of adipogenesis regulation highlights that compounds modulating key transcription factors or signaling pathways can influence this process.

Anti-parasitic Mechanistic Studies

Research has also investigated the potential of natural compounds and plant extracts as anti-parasitic agents. While specific mechanistic studies on this compound's anti-parasitic activity were not detailed in the provided search results, general mechanisms of anti-parasitic action involve targeting essential parasite processes.

Interference with Cellular Targets: Anti-parasitic compounds can exert their effects by interfering with vital cellular targets within the parasite, such as DNA, RNA, cytoskeletal proteins, or biomembranes mdpi.com. For instance, some compounds may intercalate DNA, inhibiting replication, while others can disrupt membrane integrity or interfere with protein biosynthesis mdpi.com.

Tegumental Damage: In some cases, anti-parasitic agents can cause physical damage to the parasite's external structures. For example, dioscin, a compound isolated from Dioscorea collettii, was observed to cause the shedding of microvilli on the tegument surface of the parasite Gyrodactylus kobayashii, suggesting a potential mechanism of anti-parasitic activity frontiersin.org.

Immunomodulation and Immune Evasion: Parasites often employ sophisticated mechanisms to evade the host's immune system, such as modifying surface antigens or inducing immunosuppression aaem.plnih.gov. Conversely, some compounds might modulate the host's immune response or directly target parasite immune evasion strategies.

Theoretical and Computational Chemistry Studies of Diisohomoeugenol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful in silico tools for predicting the properties of molecules. nih.gov These methods use the principles of quantum mechanics to model the electronic structure and geometry of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone. oregonstate.edu

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity. youtube.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the distribution of electrons within Diisohomoeugenol. nih.gov Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A hypothetical analysis of this compound would likely involve the calculation of various electronic properties, which are summarized in the interactive table below. These descriptors are fundamental in predicting how the molecule will interact with other chemical species.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A higher HOMO energy would suggest greater susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | A lower LUMO energy would indicate a higher propensity to act as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap would imply higher reactivity. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Would reveal the electron-rich and electron-poor regions, indicating sites for nucleophilic and electrophilic attack. |

| Electrostatic Potential Map | A visual representation of the charge distribution. | Would highlight regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. |

This table represents the types of data that would be generated from quantum chemical calculations on this compound, should such studies be conducted.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org The relative stability of these conformers is determined by their potential energy. libretexts.org Computational methods can be used to identify the various stable conformers of this compound and calculate their relative energies. youtube.com

This analysis is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape. The process typically involves a systematic search of the molecule's potential energy surface to locate all energy minima, which correspond to stable conformations. researchgate.net The results of such an analysis for this compound would provide valuable information on its preferred shapes and the energy barriers between them.

A hypothetical summary of a conformational analysis of this compound is presented in the interactive table below.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle(s) (degrees) | Key Structural Features |

| 1 | 0.00 | ... | The most stable, lowest energy conformation. |

| 2 | ... | ... | A higher energy conformer with different spatial arrangement. |

| 3 | ... | ... | Another possible stable conformation. |

This table illustrates the expected output from a conformational analysis and energetics study of this compound.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. mdpi.comyoutube.com In the context of this compound, MD simulations could be used to study its interactions with biological targets, such as proteins or nucleic acids. plos.org These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com

By simulating this compound in a virtual biological environment, researchers could gain insights into its binding modes, the stability of the ligand-target complex, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for binding. rsc.orgmdpi.com This information is invaluable in fields like drug discovery for understanding the mechanism of action and for designing more potent molecules. nih.gov The stability of such interactions can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time. plos.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. nih.govnih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the determination of reaction pathways and the calculation of activation energies, which are key to understanding reaction rates and feasibility. semanticscholar.org

For this compound, DFT could be applied to elucidate the mechanisms of its synthesis, degradation, or metabolic pathways. researchgate.net For example, a study could investigate the step-by-step process of its formation from precursor molecules, calculating the energy of each intermediate and transition state along the reaction coordinate. Such studies provide a detailed, molecular-level understanding of the chemical transformations involved. mdpi.com

Advanced Analytical Methodologies for Diisohomoeugenol Research

Chromatographic Separations and Detection Techniques

Chromatography is a cornerstone for the separation of Diisohomoeugenol from complex mixtures. wikipedia.org This technique separates components based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. thermofisher.com In GC, a sample is vaporized and carried by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. spectroinlets.com When coupled with Mass Spectrometry (MS), the technique becomes GC-MS, a "gold standard" for identifying substances. wikipedia.org The mass spectrometer ionizes, fragments, and sorts the eluted compounds by their mass-to-charge ratio, providing a unique spectral fingerprint for identification. thermofisher.comshimadzu.com

GC-MS is widely used for the analysis of volatile organic compounds (VOCs) in various matrices. epa.govmeasurlabs.com The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of molecules, which is a consideration during method development. wikipedia.org Thermal desorption (TD)-GC-MS is a variation that enhances the detection of trace levels of volatile and semi-volatile compounds by pre-concentrating them. measurlabs.combath.ac.uk

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 - 300 °C | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the vaporized sample through the column. thermofisher.com |

| Column Type | Capillary Column (e.g., 5% phenyl polysiloxane) | The stationary phase where separation of compounds occurs. wikipedia.org |

| Oven Temperature Program | Ramped (e.g., 50°C to 300°C) | Separates compounds based on their boiling points. |

| Ionization Mode (MS) | Electron Ionization (EI) | Fragments the molecules for mass analysis. |

| Mass Analyzer | Quadrupole, Ion Trap | Separates ions based on their mass-to-charge ratio. thermofisher.com |

| Detector | Electron Multiplier | Detects and quantifies the separated ions. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (U/HPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (U/HPLC), are essential techniques for separating, identifying, and quantifying components in a mixture. wikipedia.orgopenaccessjournals.com These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on each component's differential interaction with the stationary phase. wikipedia.org U/HPLC operates at significantly higher pressures and uses columns with smaller particle sizes (sub-2µm), leading to faster and more efficient separations compared to traditional HPLC. shimadzu.comhplc.eu

The choice of mobile phase, stationary phase, and detector is critical for successful separation. wikipedia.org Common detectors include UV-visible and fluorescence detectors. wikipedia.orgopenaccessjournals.com The performance of an HPLC or U/HPLC system is often evaluated by its ability to produce sharp, well-resolved peaks in a chromatogram. wikipedia.org

Table 2: Comparison of HPLC and U/HPLC System Characteristics

| Feature | HPLC | U/HPLC |

| Particle Size (Stationary Phase) | 3-5 µm | < 2 µm hplc.eu |

| Operating Pressure | Lower | Higher (up to 1240 bar) chromatographyonline.com |

| Analysis Time | Longer | Shorter (up to 9-fold faster) hplc.eu |

| Resolution | Good | Higher |

| Solvent Consumption | Higher | Lower |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This hyphenated technique is a cornerstone in metabolomics and the structural elucidation of small molecules from complex biological samples. nih.gov LC-MS allows for the separation of compounds, which are then ionized and detected by the mass spectrometer, providing both retention time data from the LC and mass-to-charge ratio (m/z) data from the MS. nih.govshimadzu.com

Tandem mass spectrometry (MS/MS) is often employed for further structural characterization. mdpi.com In MS/MS, specific ions are selected and fragmented to produce a secondary mass spectrum, which provides detailed structural information. mdpi.com LC-MS is also a powerful tool for quantitative analysis, capable of detecting and quantifying trace amounts of substances. wikipedia.orgagilexbiolabs.com The development of robust and reproducible LC-MS methods is crucial for the accurate quantification of analytes in complex matrices. nih.gov

Chiral Separations for Stereoisomer Analysis

The separation of stereoisomers, particularly enantiomers, is a significant challenge in analytical chemistry because they possess identical physical properties in an achiral environment. minia.edu.eglibretexts.org Chiral separation techniques are therefore necessary to resolve these isomers. rsc.org Common strategies involve either direct or indirect methods. chromatographyonline.com

The direct approach utilizes a chiral stationary phase (CSP) in chromatography, which interacts differently with each enantiomer, leading to their separation. chromatographyonline.com Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column. libretexts.orgchromatographyonline.com Chiral separation is crucial in many fields, as the biological activity of a compound can be restricted to a single enantiomer. chemistrydocs.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural determination of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules. wikipedia.orgmeasurlabs.com It is based on the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and chemical environment of a compound. wikipedia.org The most commonly used nuclei in organic chemistry are proton (¹H) and carbon-13 (¹³C). wikipedia.org

An NMR spectrum provides information on the chemical shift, which indicates the electronic environment of a nucleus, and coupling constants, which reveal connectivity between neighboring nuclei. libretexts.org For complex molecules, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed to establish the complete structural framework. wikipedia.org The assignment of NMR signals to specific atoms within the molecule is a critical step in structural elucidation. mestrelab.comnih.gov

Table 3: Common NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

| ¹H NMR | Provides information on the number, type, and connectivity of proton atoms. |

| ¹³C NMR | Provides information on the number and type of carbon atoms in the molecule's backbone. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons, typically those on adjacent carbons. wikipedia.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. wikipedia.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds away. wikipedia.org |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about which atoms are close to each other in space, aiding in stereochemical assignments. wikipedia.org |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for elucidating the functional groups and electronic transitions within a molecule like this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of atoms within a molecule. libretexts.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its bonds. upc.edu These absorption frequencies provide a characteristic fingerprint of the molecule, allowing for the identification of its functional groups. libretexts.org

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. drawellanalytical.com The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative and quantitative analysis. ijnrd.org

For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from electronic transitions within the aromatic ring and other chromophores. The position and intensity of these absorption peaks (λmax) are influenced by the molecule's structure, including the presence of the hydroxyl and methoxy (B1213986) groups, and the extent of conjugation. azooptics.com Solvent polarity can also affect the spectrum, potentially causing shifts in the absorption maxima. azooptics.com By comparing the UV-Vis spectrum of a sample to that of a known standard, one can confirm the identity of this compound and determine its concentration using the Beer-Lambert Law. researchgate.net

Table 1: Spectroscopic Data for Functional Group Analysis of this compound This table is a representation of expected data based on spectroscopic principles.

| Spectroscopic Technique | Expected Wavenumber/Wavelength Range | Corresponding Functional Group/Transition |

|---|---|---|

| Infrared (IR) Spectroscopy | ~3600-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl group) |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | |

| ~3000-2850 cm⁻¹ | Aliphatic C-H stretch | |

| ~1600-1450 cm⁻¹ | Aromatic C=C stretch | |

| ~1275-1200 cm⁻¹ | Aryl-O stretch (ether) | |

| UV-Visible (UV-Vis) Spectroscopy | ~200-400 nm | π → π* and n → π* transitions |

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy-Inductively Coupled Plasma (AES-ICP) for Elemental Analysis

While IR and UV-Vis spectroscopy provide information about the molecular structure of this compound, Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy with Inductively Coupled Plasma (ICP-AES or ICP-OES) are techniques used for determining the elemental composition of a sample, particularly for trace metals. azom.comdrawellanalytical.com

Atomic Absorption Spectroscopy (AAS)

AAS is based on the principle that atoms in a ground state can absorb light of a specific wavelength. drawellanalytical.com A sample is atomized, typically by a flame or a graphite (B72142) furnace, and a light beam of a specific wavelength is passed through the atomic vapor. toray-research.co.jp The amount of light absorbed is proportional to the concentration of the element of interest. ucm.es AAS is a highly sensitive and selective technique, capable of analyzing a limited number of elements at a time. drawellanalytical.com For research involving this compound, AAS could be employed to detect and quantify any trace metal impurities that might be present in the sample, which could be important for quality control or for understanding potential catalytic or contamination effects. azom.com

Atomic Emission Spectroscopy-Inductively Coupled Plasma (AES-ICP)

ICP-AES, also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), utilizes a high-temperature plasma to excite atoms in a sample to higher energy levels. drawellanalytical.comhoriba.com As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. horiba.com The intensity of the emitted light is directly proportional to the concentration of the element. drawellanalytical.com A key advantage of ICP-AES is its ability to analyze a wide range of elements simultaneously. drawellanalytical.com In the context of this compound research, ICP-AES could be used for a comprehensive elemental screening of samples to identify and quantify any metallic or non-metallic elements present. drawellanalytical.com This is particularly useful when analyzing this compound extracted from complex matrices where elemental contamination is possible. researchgate.net

Table 2: Comparison of AAS and ICP-AES for Elemental Analysis

| Feature | Atomic Absorption Spectroscopy (AAS) | Atomic Emission Spectroscopy-Inductively Coupled Plasma (ICP-AES) |

|---|---|---|

| Principle | Measures absorption of light by ground-state atoms. drawellanalytical.com | Measures emission of light from excited atoms. horiba.com |

| Atomization Source | Flame or graphite furnace. toray-research.co.jp | Inductively coupled plasma. drawellanalytical.com |

| Number of Elements | Typically analyzes one element at a time. drawellanalytical.com | Can analyze multiple elements simultaneously. drawellanalytical.com |

| Detection Limits | Generally good, can be very low with graphite furnace. drawellanalytical.com | Generally very low detection limits. drawellanalytical.com |

| Interferences | Prone to chemical and spectral interferences. | Can have spectral and matrix interferences. spectroscopyonline.com |

| Primary Application | Quantitative analysis of specific elements. azom.com | Multi-elemental analysis and screening. drawellanalytical.com |

Chemometric Approaches for Complex Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. These approaches are particularly valuable when dealing with the complex datasets generated by modern analytical instruments.

Multivariate Curve Resolution (MCR) for Mixture Analysis

Multivariate Curve Resolution (MCR) is a powerful chemometric technique used to resolve mixture data into the pure component contributions. nirpyresearch.com When analyzing a sample containing multiple components, the resulting instrumental response (e.g., a spectrum or chromatogram) is a composite of the responses of each individual component. MCR aims to mathematically separate these overlapping signals to determine the concentration profiles and pure spectra of each component in the mixture. nih.govrsc.org

In the context of this compound research, MCR could be applied to data from chromatographic or spectroscopic analyses where this compound is present in a mixture with isomers, degradation products, or other compounds. brjac.com.br By applying MCR, it may be possible to obtain the pure spectrum of this compound even when it is not fully separated from other components, aiding in its identification and quantification. youtube.com

Principal Component Analysis (PCA) for Data Dimensionality Reduction

Principal Component Analysis (PCA) is a widely used technique for reducing the dimensionality of large datasets while retaining most of the original information. ibm.com It achieves this by transforming a set of possibly correlated variables into a smaller set of uncorrelated variables called principal components. wikipedia.org The first principal component accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov

In the study of this compound, PCA can be applied to complex datasets, such as those from spectroscopic or chromatographic analyses of numerous samples. youtube.com By plotting the principal components, it is possible to visualize patterns and groupings within the data, which might correspond to different sample origins, processing conditions, or purity levels. medium.com This can help in identifying outliers and understanding the key sources of variation in the data. youtube.com

Hyphenated Data Analysis in Chromatography and Spectroscopy

Hyphenated techniques refer to the coupling of two or more analytical methods to provide more comprehensive information than either technique could alone. ijpsjournal.comasdlib.org A common example is the combination of a separation technique like gas chromatography (GC) or liquid chromatography (LC) with a spectroscopic detection method like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). chromatographytoday.comresearchgate.net

The analysis of the data from these hyphenated instruments often requires specialized approaches. For instance, in LC-MS, the data consists of mass spectra recorded at each point in the chromatogram. This multi-dimensional data can be analyzed to identify the components of a mixture based on both their retention time and their mass-to-charge ratio. researchgate.net Similarly, GC-FTIR provides an infrared spectrum for each separated component, aiding in its structural elucidation. spectra-analysis.com The use of effect-directed analysis (EDA), where bioassays are combined with separation and spectroscopic techniques, can help to identify bioactive compounds like this compound in complex mixtures. mdpi.com

Advanced Sample Preparation Methods for Complex Matrices

The accurate analysis of this compound, especially when it is present in complex matrices such as food, environmental, or biological samples, often requires sophisticated sample preparation techniques to isolate the analyte of interest and remove interfering substances. chromatographyonline.comchromatographyonline.com

Several advanced sample preparation methods can be employed:

Solid-Phase Extraction (SPE): This technique is used to preconcentrate samples and remove interferences. chromatographyonline.com A sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a suitable solvent. chromatographytoday.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases. chromatographyonline.com Supported liquid extraction (SLE) is a variation that uses an inert solid support, which can improve efficiency and reduce emulsion formation. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with a solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. chromatographyonline.com

Filtration and Centrifugation: These are fundamental techniques used to remove particulate matter from liquid samples before analysis. chromatographyonline.comresearchgate.net

Acid Digestion: For elemental analysis, particularly with techniques like ICP-AES, samples may need to be digested with strong acids to break down the matrix and bring the elements into solution. horiba.comresearchgate.net

Salting-Out: The addition of salt to an aqueous sample can decrease the solubility of organic analytes, making them easier to extract into an organic solvent. chromatographyonline.com

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of this compound, and the analytical technique being used. researchgate.netdrawellanalytical.com Proper sample preparation is crucial for obtaining accurate and reliable analytical results. drawellanalytical.com

Non Medical Research Applications of Diisohomoeugenol

Utilization in Pharmaceutical Research for Agent Development

In the realm of pharmaceutical research, Diisohomoeugenol is a valuable tool in the development of new chemical agents. Its primary roles are in ensuring the quality and consistency of analytical methods used to study new drug substances.

Table 1: Role of this compound in Impurity Profiling

| Application Area | Specific Use | Purpose |

| Pharmaceutical Quality Control | Impurity Reference Standard lgcstandards.com | To serve as a benchmark for identifying and quantifying impurities in new drug substances. ijrti.org |

| Analytical Chemistry | Identification of Unknowns axios-research.com | To compare against unidentified substances in a sample to confirm their identity. |

| Drug Development | Impurity Profile Generation europa.eu | To help create a comprehensive description of all impurities present in a drug product. |

Beyond impurity identification, this compound is employed in the validation of analytical procedures and in stability studies during chemical development. axios-research.com Method validation is a critical process in pharmaceutical development that demonstrates an analytical procedure is suitable for its intended purpose. chromatographyonline.com According to International Council for Harmonisation (ICH) guidelines, this involves assessing various performance characteristics. chromatographyonline.comfda.gov

Table 2: Parameters in Analytical Method Validation

| Validation Characteristic | Description | Relevance in Stability Studies |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. fda.gov | Crucial for a stability-indicating method to distinguish the active ingredient from its degradation products. fda.gov |

| Accuracy | The closeness of test results obtained by the method to the true value. | Ensures that the measured amount of the drug substance and its degradants are correct. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Demonstrates the consistency and reproducibility of the analytical method over time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Establishes the concentration range over which the method is reliable for quantification. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | Provides an indication of its reliability during normal usage. |

Application in Cosmetic Science Research for Product Stability

In cosmetic science, research is focused on ensuring a product remains stable and safe under various conditions. makingcosmetics.com Stability testing is essential to confirm that a new or modified cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its aesthetic properties and functionality, during storage and use. makingcosmetics.comcertified-laboratories.com

Research in this area investigates the stability of cosmetic formulations, particularly emulsions (like creams and lotions), under stresses such as temperature variations and light exposure. makingcosmetics.comresearchgate.net Instabilities can manifest as phase separation, color changes, or alterations in texture and viscosity. europa.eu While direct research citing this compound in cosmetic stability is not prevalent, compounds with similar phenolic structures are often investigated for their antioxidant properties, which can contribute to product stability by preventing degradation from oxidation. Therefore, this compound could be utilized in research to assess its potential to enhance the stability of cosmetic formulations, protecting them from oxidative stress and helping to maintain their quality and extend shelf life. makingcosmetics.com Studies often involve placing product samples in stability chambers at various temperatures (e.g., 4°C, 25°C, 45°C) and monitoring their physical and chemical properties over several months. makingcosmetics.comnih.gov

Role in Food Science Research for Preservation and Quality Enhancement

Food science research is increasingly focused on finding innovative and sustainable methods for food preservation that enhance safety and quality. cornell.edumdpi.com A significant area of this research involves the use of natural preservatives, such as plant extracts, as alternatives to synthetic chemicals. mdpi.com These natural compounds are investigated for their ability to inhibit microbial growth and reduce oxidation, thereby extending the shelf life of food products and maintaining their nutritional and sensory qualities. mdpi.comresearchgate.net

Given its chemical nature as a phenolic compound, this compound is relevant to this field of study. Research in food science explores how such compounds can be applied to improve food preservation. cornell.edu This includes investigating their effectiveness in non-thermal processing techniques and their potential to act as bioprotective agents against foodborne pathogens and spoilage organisms. cornell.edu The goal is to develop methods that not only preserve food effectively but also meet consumer demand for "clean label" products and contribute to a more sustainable food supply by reducing food waste. cornell.edumdpi.com Nanotechnology is also being explored to create nanoemulsions or nanoparticles of such compounds to enhance their effectiveness in food preservation systems. researchgate.net

Future Research Directions and Challenges

Exploration of Novel Diisohomoeugenol Analogues with Enhanced Bioactivities

A crucial avenue for future research lies in the design and synthesis of novel analogues of this compound with potentially enhanced biological activities. The core structure of this compound presents a versatile scaffold for chemical modification. By systematically altering its functional groups, researchers can explore structure-activity relationships and potentially develop derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Future investigations should focus on creating a library of this compound analogues through various synthetic strategies. This could involve modifications to the hydroxyl and methoxy (B1213986) groups on the phenyl ring, as well as alterations to the pentanone side chain. For instance, the introduction of different alkyl or aryl groups, or the incorporation of heterocyclic moieties, could lead to compounds with novel pharmacological properties. nih.gov

The synthesized analogues would then undergo rigorous screening for a range of bioactivities. Given the anticonvulsant potential of the parent compound, a primary focus would be on evaluating these new derivatives in models of epilepsy. cymitquimica.comnih.gov Furthermore, considering the structural similarities to other bioactive phenylpropanoids, it would be prudent to screen for antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. nih.gov

Table 1: Hypothetical this compound Analogues and Their Potential Bioactivities

This table illustrates a potential research pathway for the exploration of novel this compound analogues. The data presented is hypothetical and serves as a template for future experimental design.

| Analogue ID | Modification | Predicted Bioactivity | In Vitro Assay | In Vivo Model |

| DIH-002 | Hydroxyl group replaced with an amino group | Enhanced anticonvulsant activity | GABA receptor binding assay | Pentylenetetrazole (PTZ)-induced seizure model in mice |

| DIH-003 | Methoxy group replaced with a trifluoromethyl group | Increased anti-inflammatory potential | Lipopolysaccharide (LPS)-induced nitric oxide production in macrophages | Carrageenan-induced paw edema in rats |

| DIH-004 | Pentanone side chain cyclized to form a pyrazoline ring | Novel anticancer properties | MTT assay against various cancer cell lines (e.g., MCF-7, HeLa) | Xenograft tumor model in nude mice |

| DIH-005 | Addition of a second hydroxyl group to the phenyl ring | Enhanced antioxidant capacity | DPPH radical scavenging assay | Carbon tetrachloride-induced oxidative stress model in rats |

Advanced Methodologies for Biosynthetic Pathway Engineering

The biosynthetic pathway of this compound has not yet been fully elucidated. A significant future challenge will be to identify the key enzymes and genetic sequences responsible for its production in nature, likely within a plant species. This knowledge is fundamental for developing bio-based production systems. The phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, is the logical starting point for this investigation. nih.govtaylorandfrancis.com

Future research should employ a combination of genomic, transcriptomic, and metabolomic approaches to identify candidate genes from plants known to produce related phenylpropanoids. nih.govresearchgate.net Once candidate genes are identified, their functions can be validated through heterologous expression in microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govfrontiersin.org

Upon elucidation of the biosynthetic pathway, metabolic engineering strategies can be employed to enhance the production of this compound. This could involve overexpressing rate-limiting enzymes, down-regulating competing pathways, and optimizing precursor supply. frontiersin.orgnih.gov Combinatorial biosynthesis, which involves combining genes from different organisms, could also be used to create novel this compound derivatives. psu.edu

Table 2: Potential Enzymes for this compound Biosynthesis and Engineering Targets

This table outlines hypothetical enzymes that could be involved in the biosynthesis of this compound, based on known phenylpropanoid pathways. This serves as a guide for future gene discovery and metabolic engineering efforts.

| Enzyme Class | Putative Role in this compound Biosynthesis | Engineering Strategy | Desired Outcome |

| Phenylalanine Ammonia-Lyase (PAL) | Commits phenylalanine to the phenylpropanoid pathway | Overexpression | Increased precursor supply |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of the phenyl ring | Co-expression with PAL | Enhanced flux towards p-coumaric acid |

| 4-Coumarate:CoA Ligase (4CL) | Activation of p-coumaric acid | Overexpression | Increased availability of p-coumaroyl-CoA |

| Novel Synthase/Reductase | Catalyzes the formation of the pentanone side chain and subsequent modifications | Identification and characterization | Elucidation of the final biosynthetic steps |

| Methyltransferases | Addition of methoxy groups | Gene silencing or knockout | Production of demethylated analogues |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound and its analogues, a comprehensive understanding of their mechanisms of action is required. The integration of various "omics" technologies, such as metabolomics and proteomics, will be instrumental in achieving this. mdpi.comnih.govnih.gov

Metabolomics can be used to profile the changes in the levels of endogenous metabolites in cells or organisms treated with this compound. nih.govresearchgate.net This can provide valuable insights into the metabolic pathways that are perturbed by the compound, helping to identify its molecular targets. For example, a metabolomic analysis of brain tissue from animals treated with this compound could reveal changes in neurotransmitter levels or energy metabolism, shedding light on its anticonvulsant mechanism.

Proteomics, the large-scale study of proteins, can be used to identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment. nih.govresearchgate.netplos.org This can help to pinpoint the specific cellular machinery that interacts with the compound. For instance, a proteomic study of neuronal cells could identify changes in the expression of ion channels, receptors, or signaling proteins that are involved in its anticonvulsant effects. The combination of these omics approaches will provide a systems-level understanding of this compound's bioactivity. hilarispublisher.comuic.edu

Sustainable Production and Derivatization Strategies

The development of sustainable and cost-effective methods for the production of this compound and its derivatives is a critical challenge for its future commercialization. While chemical synthesis is currently an option, bio-based production through fermentation or plant cell cultures offers a more environmentally friendly alternative. frontiersin.orgnih.govunal.edu.co

Future research should focus on developing robust microbial cell factories for this compound production, leveraging the knowledge gained from biosynthetic pathway engineering. mdpi.com This will involve optimizing fermentation conditions, developing high-yield strains, and establishing efficient downstream processing methods.

In addition to de novo biosynthesis, sustainable derivatization strategies should be explored. This could involve the use of biocatalysts, such as enzymes, to perform specific chemical transformations on the this compound scaffold. Green chemistry principles, such as the use of renewable solvents and energy-efficient processes, should be integrated into all synthetic and derivatization efforts. mdpi.comresearchgate.net The valorization of agro-industrial wastes as starting materials for this compound synthesis could also be a promising avenue for sustainable production.

Table 3: Comparison of Potential Production Strategies for this compound

| Production Strategy | Advantages | Disadvantages | Key Research Challenges |

| Chemical Synthesis | Well-established for similar compounds; high purity achievable. | Often relies on harsh reagents and petroleum-based starting materials; can generate significant waste. | Development of greener synthetic routes with higher atom economy. |

| Microbial Fermentation | Utilizes renewable feedstocks; potential for high volumetric productivity; environmentally friendly. | Requires elucidation of the biosynthetic pathway; strain engineering can be complex and time-consuming. | Identification and optimization of the complete biosynthetic pathway; achieving high titers and yields. |

| Plant Cell Culture | Production of the "natural" compound; potential for complex post-translational modifications. | Slow growth rates; low yields; shear sensitivity of cells. | Optimization of culture conditions; development of high-producing cell lines. |

| Biocatalytic Derivatization | High selectivity and specificity; mild reaction conditions; environmentally benign. | Limited to specific transformations; enzyme stability can be an issue. | Discovery and engineering of novel enzymes for this compound modification. |

Q & A

Q. What integrative approaches bridge this compound's chemical properties with computational biology for drug discovery?

- Methodological Answer : Combine QSAR (Quantitative Structure-Activity Relationship) models with molecular dynamics simulations to predict binding affinities. Validate predictions using SPR (Surface Plasmon Resonance) for target-ligand interaction kinetics. Cross-reference results with transcriptomic data (e.g., RNA-seq) to identify downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.